![molecular formula C18H19FN2O3S B2446030 2-(4-Fluorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 895481-10-4](/img/structure/B2446030.png)
2-(4-Fluorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone
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Description
Scientific Research Applications
Synthesis and Chemical Properties
A study highlighted the electrochemical synthesis of new substituted phenylpiperazines, demonstrating a novel, environmentally friendly method for synthesizing phenylpiperazine derivatives using electrochemical oxidation. This research contributes to the development of synthetic chemistry by providing an efficient pathway to produce structurally diverse phenylpiperazines, potentially useful for various chemical and pharmaceutical applications (Nematollahi & Amani, 2011).
Material Science and Polymer Research
Research into copoly(arylene ether)s containing pendant sulfonic acid groups for proton exchange membranes suggests significant potential in fuel cell applications. These materials, synthesized from derivatives like 2-(4-Fluorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone, exhibit high ion exchange capacities and proton conductivities, making them competitive alternatives to conventional materials used in fuel cells (Kim, Robertson, Kim, & Guiver, 2009).
Pharmacological Applications
Anticonvulsant evaluation of clubbed indole-1,2,4-triazine derivatives explores the potential of derivatives synthesized from the base chemical structure for medical use. One derivative demonstrated significant anticonvulsant activity, highlighting the compound's utility in developing new therapeutic agents (Ahuja & Siddiqui, 2014).
properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c19-15-6-8-17(9-7-15)25(23,24)14-18(22)21-12-10-20(11-13-21)16-4-2-1-3-5-16/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PICUFMHFGJLFJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone |
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